

Genotoxicity and Carcinogenicity of Danthron and Its Metabolites: A Technical Guide

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Compound of Interest

Compound Name: *Danthron glucoside*

Cat. No.: *B13947660*

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Executive Summary: Danthron (1,8-dihydroxyanthraquinone), a compound previously used as a laxative, is now recognized as a substance of significant toxicological concern. Extensive research has demonstrated its genotoxic and carcinogenic properties in experimental models. This technical guide provides an in-depth analysis of the available scientific data, focusing on the genotoxicity, carcinogenicity, and underlying molecular mechanisms of danthron and its metabolites. The evidence indicates that danthron's toxicity is primarily mediated through metabolic activation to a semiquinone radical, which instigates a cascade of oxidative DNA damage. This is further compounded by its ability to inhibit critical DNA repair pathways. Collectively, the data supports the classification of danthron as a substance reasonably anticipated to be a human carcinogen.

Carcinogenicity Profile

Danthron is classified as "reasonably anticipated to be a human carcinogen" based on compelling evidence from studies in experimental animals^{[1][2]}. While human data remains limited, the consistency of findings in rodent models underscores the carcinogenic risk.

Animal Carcinogenicity Studies

Oral administration of danthron has been shown to induce tumors at multiple sites in both rats and mice.^{[1][2]} In male mice, dietary exposure led to a significant increase in the incidence of liver cancer (hepatocellular carcinoma).^{[1][2][3]} In male rats, danthron administration resulted in the development of both benign and malignant tumors in the intestinal tract, specifically adenomas and adenocarcinomas of the colon and adenomas of the cecum.^{[1][2][3]}

Furthermore, danthron has demonstrated tumor-promoting activity. When administered to male mice that were pre-treated with the known carcinogen 1,2-dimethylhydrazine, danthron significantly increased both the incidence and multiplicity of colon and liver tumors.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 1: Summary of Danthron Carcinogenicity in Animal Models

Species	Sex	Route of Administration	Tumor Site	Tumor Type	Finding	Reference(s)
Mouse (ICR/CD-1)	Male	Oral (Dietary)	Liver	Hepatocellular Carcinoma	Increased Incidence	[1] , [2] , [3]
Mouse (ICR/CD-1)	Male	Oral (Dietary)	Colon, Cecum	Adenoma, Adenocarcinoma	Increased Incidence & Multiplicity (as a promoter)	[1] , [2]

| Rat | Male | Oral (Dietary) | Colon, Cecum | Adenoma, Adenocarcinoma | Increased Incidence [\[1\]](#),[\[2\]](#),[\[3\]](#) |

Human Carcinogenicity Data

The available data from human studies are inadequate to definitively evaluate the carcinogenic risk of danthron.[\[1\]](#)[\[2\]](#) However, a notable case report described the occurrence of a rare small intestine cancer (leiomyosarcoma) in an 18-year-old girl with a history of prolonged danthron exposure, suggesting a potential link.[\[1\]](#)[\[2\]](#)

Genotoxicity Profile

Danthron exhibits a clear genotoxic profile across a range of in vitro assays, indicating its ability to damage genetic material. Its effects include gene mutations (mutagenicity), chromosome structural damage (clastogenicity), and the induction of DNA strand breaks.

Mutagenicity

The mutagenic potential of danthron has been primarily established using the bacterial reverse mutation assay (Ames test).

Table 2: Summary of Danthron Mutagenicity in Ames Test

S. typhimurium Strain	Metabolic Activation (S9)	Result	Reference(s)
TA102	Required	Positive	[5] , [6]
TA104	Required	Positive	[6]
TA1537	Not Required / Required	Positive	[6]

| TA2637 | Not Applicable | Positive |[\[6\]](#) |

Danthron was found to be mutagenic in several Salmonella typhimurium strains, most notably in TA102, which is sensitive to oxidative mutagens, an effect that required an external metabolic activation system (S9 mix).[\[5\]](#)[\[6\]](#)

Clastogenicity and DNA Damage

Danthron induces structural and numerical chromosome damage (clastogenicity and aneugenicity) as well as direct DNA strand breaks.

Table 3: Summary of Danthron-Induced Clastogenicity and DNA Damage

Assay	System	Metabolic Activation (S9)	Key Finding	Reference(s)
Micronucleus Test	Balb/c 3T3 Cells	With and Without	Dose-dependent increase in micronuclei frequency	[5]
Chromosomal Aberration	Human Peripheral Lymphocytes	Without	Induction of chromosomal aberrations	[6],[3]
Comet Assay	Balb/c 3T3 Cells	Without	Dose-dependent increase in DNA migration (tail length)	[5]
Comet Assay	Human Glioblastoma Cells (GBM 8401)	Without	Dose-dependent increase in DNA migration (tail length)	[7]

| Unscheduled DNA Synthesis (UDS) | Rodent Hepatocytes | Not Applicable | Contradictory results reported in different studies [[6],[3] |

The induction of micronuclei in cultured mammalian cells demonstrates that danthron can cause chromosome breakage or loss.[5] The Comet assay results directly confirm its ability to induce DNA strand breaks in a dose-dependent manner.[5][7]

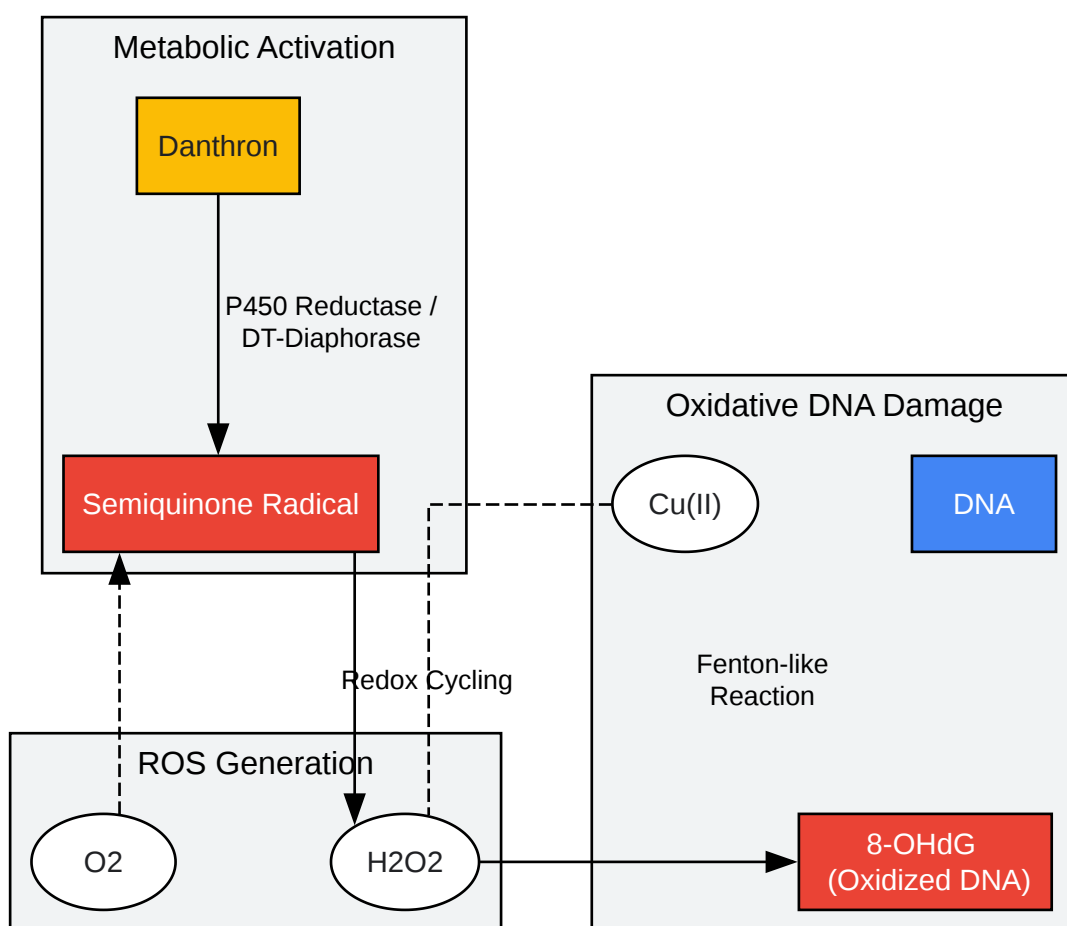
Mechanisms of Toxicity

The genotoxic and carcinogenic effects of danthron are driven by a multi-pronged mechanism involving metabolic activation, severe oxidative stress, induction of apoptosis, and the inhibition of DNA repair processes.

Metabolic Activation and Oxidative DNA Damage

Danthron itself is a pro-carcinogen that requires metabolic activation to exert its full genotoxic effect. This process is initiated by enzymes such as Cytochrome P450 reductase and DT-diaphorase, which reduce danthron to a semiquinone radical.[5][8][9] This radical then enters a redox cycle, reacting with molecular oxygen to produce reactive oxygen species (ROS), including superoxide and hydrogen peroxide (H₂O₂).[8][9]

In the presence of metal ions like copper (Cu(II)), these ROS lead to significant oxidative DNA damage.[8][9] This is characterized by the formation of lesions such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OHdG), a well-established marker of oxidative stress.[5][8][9] This damage has been shown to occur preferentially at guanine-rich sequences within DNA.[8][9]



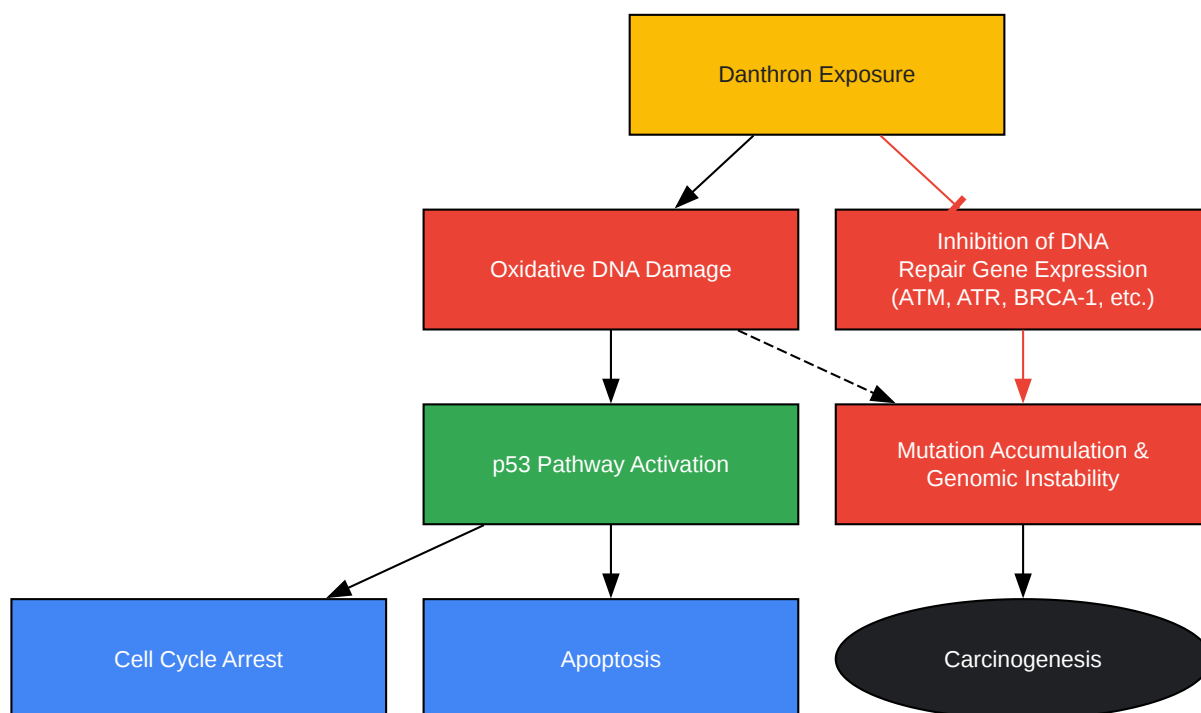
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Danthron's metabolic activation and subsequent oxidative DNA damage pathway.

Inhibition of DNA Repair and p53 Pathway Interaction

A critical aspect of danthron's carcinogenicity is its ability to not only cause DNA damage but also to suppress the cellular machinery responsible for repairing it. In human brain glioblastoma cells, danthron treatment led to the decreased expression of key DNA repair genes, including ATM, ATR, BRCA-1, DNA-PK, and MGMT.[7]

DNA damage typically activates the p53 tumor suppressor pathway, which orchestrates a response of either cell cycle arrest to allow for repair or apoptosis if the damage is too severe. By inducing DNA damage while simultaneously inhibiting repair mechanisms, danthron creates a scenario where mutations are more likely to become fixed, leading to genomic instability and promoting carcinogenesis.

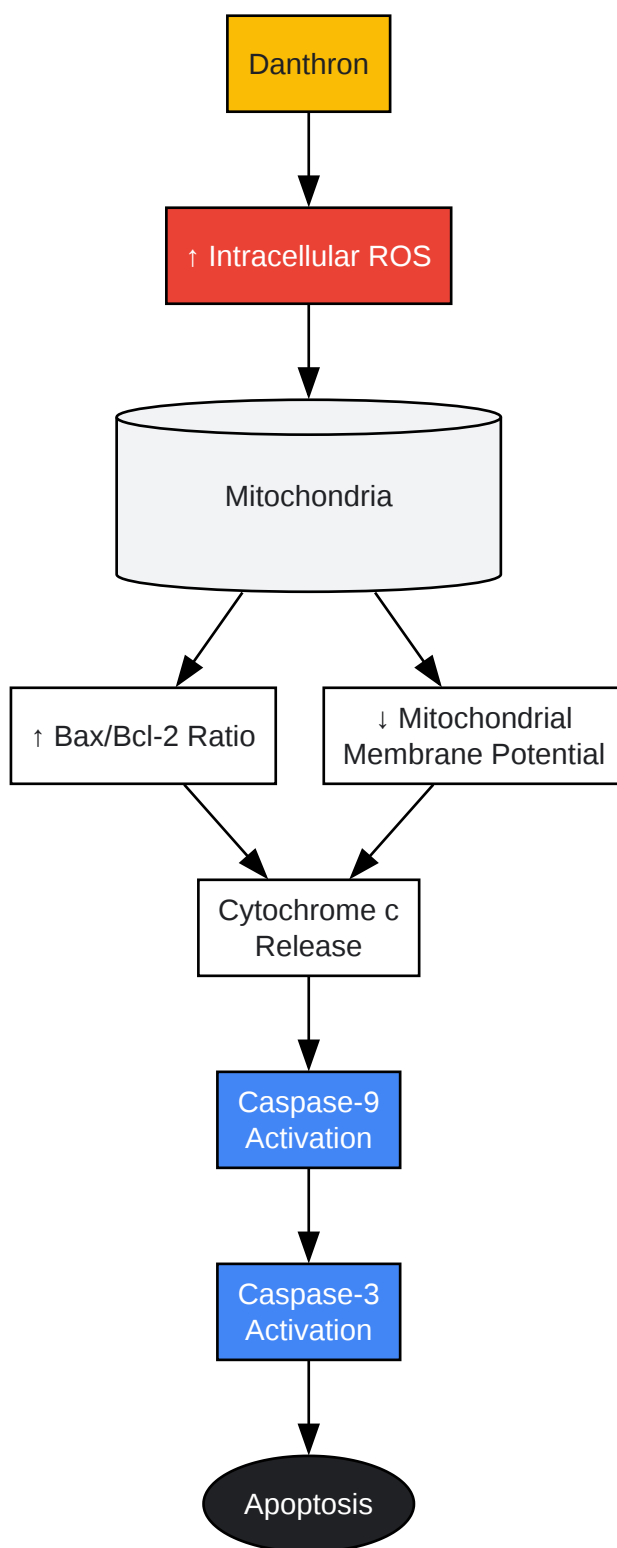


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Logical flow of danthron's dual-action mechanism leading to carcinogenesis.

Induction of Apoptosis

In various cell types, particularly cancer cells, danthron is a potent inducer of apoptosis (programmed cell death).[10] The process is initiated by the high levels of intracellular ROS, which trigger the intrinsic mitochondrial pathway of apoptosis.[10][11] Key events in this cascade include an increase in the pro-apoptotic Bax/Bcl-2 ratio, a decrease in the mitochondrial membrane potential ($\Delta\Psi_m$), and the opening of the mitochondrial permeability transition (MPT) pore.[10][12] This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria, which in turn activates initiator caspase-9 and executioner caspase-3, culminating in cell death.[10][11]

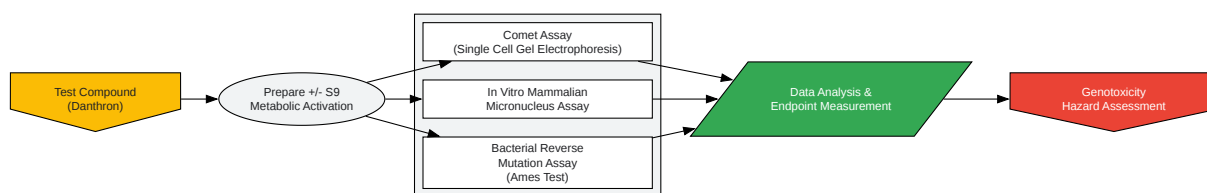


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Signaling pathway for danthron-induced mitochondrial apoptosis.

Experimental Protocols

Standardized methodologies are crucial for assessing the genotoxic potential of chemical compounds. The following sections outline the core protocols used in the evaluation of danthron.



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General experimental workflow for in vitro genotoxicity testing.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

- **Strains:** Histidine-dependent bacterial strains (e.g., TA102, sensitive to oxidative mutagens) are grown overnight in nutrient broth.
- **Metabolic Activation:** An S9 fraction, derived from the livers of rats induced with enzyme-inducing agents (e.g., Aroclor 1254), is prepared and mixed with co-factors (NADP) to create the S9 mix.^[5]
- **Exposure:** The test compound (danthron), the bacterial culture, and either the S9 mix or a buffer (for non-activation conditions) are combined in a test tube.

- **Plating:** The mixture is added to molten top agar and poured onto minimal glucose agar plates.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that can now grow in the absence of histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive mutagenic response.[5][13]

In Vitro Micronucleus Assay

This assay detects chromosome breakage or loss in cultured mammalian cells.

- **Cell Culture:** A suitable mammalian cell line (e.g., Balb/c 3T3) or primary cells (e.g., human lymphocytes) are cultured.[5]
- **Treatment:** Cells are exposed to various concentrations of the test compound with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).
- **Cytokinesis Block:** Cytochalasin B is added to the culture medium to block cytokinesis without inhibiting nuclear division, resulting in the accumulation of binucleated cells.
- **Harvesting:** After an appropriate recovery period (e.g., 24-48 hours), cells are harvested, treated with a hypotonic solution, and fixed.
- **Slide Preparation & Staining:** Cells are dropped onto microscope slides and stained with a DNA-specific stain (e.g., Giemsa or propidium iodide).
- **Scoring:** The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) is scored in at least 1000 binucleated cells per concentration. A dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.[5][14]

Comet Assay (Single Cell Gel Electrophoresis)

This sensitive method detects DNA strand breaks in individual cells.

- Cell Preparation: A single-cell suspension is prepared from the treated culture (e.g., GBM 8401 cells).[7]
- Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
- Lysis: The slides are immersed in a high-salt, detergent-based lysis solution to remove cell membranes, cytoplasm, and most cellular proteins, leaving behind the DNA as a "nucleoid."
- Electrophoresis: Slides are placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and are then subjected to an electric field. Broken DNA fragments migrate out of the nucleoid towards the anode, forming a "comet tail."
- Staining and Visualization: Slides are neutralized and stained with a fluorescent DNA dye (e.g., propidium iodide). The DNA "comets" are visualized using a fluorescence microscope.
- Analysis: Image analysis software is used to quantify the amount of DNA in the tail versus the head. The "Olive Tail Moment" (a product of tail length and the fraction of DNA in the tail) is a common metric. A significant increase in tail moment indicates DNA damage.[5][7]

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